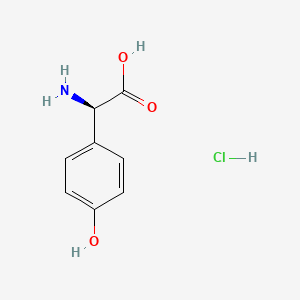

(R)-4-Hydroxyphenylglycine hydrochloride

Beschreibung

Contextualization of Phenylglycine Derivatives in Organic Synthesis and Medicinal Chemistry Research

Phenylglycine and its derivatives are a class of non-proteinogenic α-amino acids distinguished by the direct attachment of a phenyl ring to the α-carbon of the amino acid structure. wikipedia.org This structural feature imparts a conformational rigidity that is highly desirable in the design of peptidomimetics and other bioactive molecules. rsc.org In organic synthesis, phenylglycine derivatives are utilized as chiral auxiliaries and as starting materials for the asymmetric synthesis of other chiral compounds. Their applications extend to the construction of complex natural products and pharmaceuticals. caymanchem.com

In medicinal chemistry, the phenylglycine scaffold is a recurring motif in a wide array of therapeutic agents. nih.gov These derivatives have been incorporated into molecules targeting a range of biological pathways, leading to the development of novel drugs. acs.orgnih.gov For instance, derivatives of phenylglycine have been investigated for their potential as anticonvulsants, β3-adrenoceptor agonists for treating urinary frequency, and as inhibitors of enzymes like the hepatitis C virus (HCV) NS3 protease. caymanchem.comacs.orgnih.gov The ability to modify the phenyl ring and the amino and carboxyl groups allows for the fine-tuning of pharmacological properties.

Academic Significance of Chiral Hydroxyphenylglycine Analogues

The academic significance of chiral hydroxyphenylglycine analogues, such as (R)-4-Hydroxyphenylglycine, is multifaceted. The presence of both a chiral center and a phenolic hydroxyl group makes them valuable synthons for creating molecules with specific three-dimensional orientations and potential for hydrogen bonding interactions. wikipedia.org This is particularly crucial in drug design, where precise interactions with biological targets like enzymes and receptors are necessary for efficacy and selectivity. ontosight.ai

(R)-4-Hydroxyphenylglycine is a key component in the structure of several important semi-synthetic β-lactam antibiotics, including amoxicillin (B794) and cefadroxil. google.com Its incorporation is essential for the antibacterial activity of these drugs. The "R" configuration is critical for its biological function, highlighting the importance of stereochemistry in medicinal chemistry. wikipedia.orgontosight.ai Furthermore, these analogues are subjects of ongoing research to understand their biosynthesis and to develop new synthetic methodologies for their efficient and enantiomerically pure preparation. wikipedia.orgnih.gov The study of these molecules contributes to a deeper understanding of enzyme mechanisms and the principles of molecular recognition. wikipedia.org

Scope and Research Focus of the Outline

This article will focus exclusively on the chemical compound (R)-4-Hydroxyphenylglycine hydrochloride. The subsequent sections will delve into its chemical and physical properties, methods of synthesis, and its specific applications as a building block in the synthesis of other compounds. The discussion will be grounded in detailed research findings and will not include information on dosage, administration, or adverse effects. The aim is to provide a comprehensive and scientifically accurate overview of this compound from a chemical research perspective.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are crucial for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| CAS Number | 57591-61-4 (for the methyl ester hydrochloride) | biosynth.com |

| 22818-40-2 (for the free amino acid) | sigmaaldrich.com | |

| Molecular Formula | C₈H₁₀ClNO₃ | nih.gov |

| Molecular Weight | 203.62 g/mol | nih.gov |

| Melting Point | 240 °C (decomposes) (for the free amino acid) | sigmaaldrich.com |

| Solubility | Soluble in water and other polar solvents. | ontosight.ai |

| Optical Rotation | [α]23/D −158±3°, c = 1 in 1 M HCl (for the free amino acid) | sigmaaldrich.com |

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through several routes, primarily involving the resolution of a racemic mixture of 4-hydroxyphenylglycine or through asymmetric synthesis.

One common industrial method involves the chemical resolution of DL-4-hydroxyphenylglycine. google.com This process often utilizes a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. Following separation, the desired enantiomer is isolated and converted to the hydrochloride salt.

Asymmetric synthesis offers a more direct route to the enantiomerically pure compound. One such approach involves the Strecker synthesis, starting from 4-hydroxybenzaldehyde, followed by enzymatic resolution or the use of a chiral catalyst to introduce the desired stereochemistry. wikipedia.org Another method involves the catalytic asymmetric hydrogenation of a suitable prochiral precursor.

Applications in Chemical Synthesis

This compound is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules.

Its primary application is in the synthesis of semi-synthetic penicillins and cephalosporins. google.com The side chain derived from (R)-4-hydroxyphenylglycine is crucial for the antibacterial spectrum and efficacy of antibiotics such as amoxicillin and cefadroxil.

Beyond antibiotics, this compound serves as a precursor for the synthesis of other biologically active molecules. Researchers have utilized it in the design and synthesis of novel GPR88 receptor agonists and potential treatments for diabetes. nih.govnih.gov Its rigid structure and functional groups make it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery. nih.gov

Spectroscopic and Crystallographic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectra would show characteristic peaks for the aromatic protons, the α-proton, and the amine and hydroxyl protons. The exact chemical shifts would be dependent on the solvent used. | nih.gov |

| ¹³C NMR | The spectrum would display distinct signals for the carboxyl carbon, the α-carbon, and the carbons of the phenyl ring. | nih.gov |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the mass of the free base or fragments thereof. For the methyl ester, an (M+H)⁺ peak at m/z 182 has been reported. | chemicalbook.com |

Crystallographic Data

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

52067-90-0 |

|---|---|

Molekularformel |

C8H10ClNO3 |

Molekulargewicht |

203.62 g/mol |

IUPAC-Name |

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-1-3-6(10)4-2-5;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m1./s1 |

InChI-Schlüssel |

ZHIBZCPDMCUVRA-OGFXRTJISA-N |

Isomerische SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)O.Cl |

Kanonische SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O.Cl |

Herkunft des Produkts |

United States |

Stereochemical Investigations and Control in R 4 Hydroxyphenylglycine Systems

Elucidation of Absolute and Relative Configurations

The determination of the absolute and relative configuration of chiral molecules like (R)-4-Hydroxyphenylglycine is fundamental to understanding their properties. The absolute configuration refers to the spatial arrangement of the atoms of a chiral molecular entity and its stereochemical description as, for example, R or S. wikipedia.orglibretexts.org The relative configuration is the configuration of any stereogenic center with respect to any other stereogenic center contained within the same molecular entity.

For amino acids such as 4-Hydroxyphenylglycine, the terms D and L are also used to describe the stereochemistry, relating it to the configuration of glyceraldehyde. The (R)-enantiomer of 4-Hydroxyphenylglycine corresponds to D-(-)-4-Hydroxyphenylglycine. google.comwikipedia.org

Several methods are employed to determine the absolute and relative configurations of chiral compounds. While X-ray crystallography stands as a definitive method for obtaining the absolute configuration of a molecule in its crystalline form, it requires the formation of suitable single crystals. wikipedia.org

In the absence of single crystals, spectroscopic and chemical methods are utilized. One such method involves the use of enzymatic conversion combined with chiral chromatography. For instance, a method has been described for determining the absolute configuration of α-hydroxyglycine derivatives by employing the enzyme peptidylamidoglycolate lyase (PGL). The enzyme specifically acts on one enantiomer, and subsequent analysis of the unreacted enantiomer by chiral High-Performance Liquid Chromatography (HPLC) allows for the assignment of its absolute configuration as R. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Techniques like the analysis of residual chemical shift anisotropy (RCSA) can help in determining the relative configuration of stereocenters in a molecule, even when they are separated by a significant distance. researchgate.netnewera-spectro.com

Factors Influencing Enantioselectivity and Diastereoselectivity in Synthetic Routes

The synthesis of enantiomerically pure (R)-4-Hydroxyphenylglycine is of significant interest, particularly for its use in the preparation of semisynthetic β-lactam antibiotics. google.com Achieving high enantioselectivity and diastereoselectivity in synthetic routes is a key challenge.

Several factors can influence the stereochemical outcome of a synthesis. In the production of D-(-)-p-hydroxyphenylglycine esters, which are derivatives of (R)-4-Hydroxyphenylglycine, a crystallization process is employed to achieve a high enantiomeric excess (ee). Key factors in this process include:

pH Control: Maintaining the pH of the solution within a specific range, typically between 3 and 10, and more preferably between 5 and 8, is crucial during crystallization. google.com

Crystallization Conditions: The temperature and the addition of a base, such as an aqueous solution of sodium hydroxide, during crystallization play a significant role. google.com The process aims to maintain the enantiomeric excess of the desired D-HPG ester in both the solution and the resulting crystals above 95%. google.com

Inoculation: The use of inoculation crystals of the desired enantiomer, such as D-(-)-4-hydroxyphenylglycine sulphate, can direct the crystallization towards the formation of that specific stereoisomer. google.com

In the synthesis of derivatives of 4-hydroxyphenylglycine, the choice of reagents and reaction conditions can also dictate the stereochemical outcome. For example, in the synthesis of GPR88 agonists derived from (R)-2-phenylglycine, the use of specific coupling agents like HBTU and reaction conditions are critical for achieving the desired product. nih.gov The structure-activity relationship studies of these derivatives indicate that modifications at different sites of the molecule can significantly impact its biological activity, highlighting the importance of precise stereochemical control during synthesis. nih.gov

Stereochemical Stability and Chirality Maintenance in Reaction Pathways

The stereochemical stability of (R)-4-Hydroxyphenylglycine is a crucial consideration, especially during synthetic manipulations and storage. Phenylglycine and its derivatives are known to be susceptible to racemization, particularly under basic conditions. researchgate.net This is attributed to the acidity of the benzylic α-proton.

In the context of solid-phase peptide synthesis (SPPS), the epimerization of 4-hydroxyphenylglycine residues can be a significant issue. researchgate.net The choice of protecting groups and the conditions used for coupling and deprotection reactions are critical for preserving the stereochemical integrity of the chiral center. For instance, replacing the standard fluorenylmethyloxycarbonyl (Fmoc) protecting group with a di-tert-butyl dicarbonate (B1257347) (Boc) group for the final residue in the synthesis of a heptapeptide (B1575542) containing a 4-hydroxyphenylglycine residue was found to be essential to complete the synthesis and minimize epimerization. researchgate.net

The concept of "memory of chirality" (MOC) is a strategy employed in stereoselective synthesis to maintain chirality. This approach has been successfully used in the synthesis of 4-hydroxy-α-methylprolines, demonstrating that chirality can be preserved and transferred during a reaction sequence. nih.gov

The thermal stability of 4-hydroxyphenylglycine has been investigated, showing that the compound is stable up to 210 °C. dergipark.org.tr Beyond this temperature, it undergoes crystallization followed by melting and degradation. dergipark.org.tr This thermal stability is an important factor in maintaining its stereochemical integrity during processes that involve heating.

Stereochemical Analysis and Characterization Techniques

A variety of analytical techniques are employed to determine the enantiomeric purity and assign the stereochemistry of (R)-4-Hydroxyphenylglycine and its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers, thus determining the enantiomeric purity of a sample. The development of a robust and reliable chiral HPLC method is essential for quality control in the production of enantiomerically pure compounds. zenodo.org

The general approach to developing a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal separation. sigmaaldrich.com Polysaccharide-based CSPs are widely used for their broad applicability. sigmaaldrich.com

For the analysis of enantiomers, a normal-phase chiral HPLC method can be developed and validated. For example, a method for the analysis of hydroxychloroquine (B89500) enantiomers utilized a Chiralpak AD-H column with a mobile phase consisting of n-hexane and isopropanol. nih.gov The method was validated for accuracy, precision, sensitivity, and reproducibility, demonstrating its suitability for quantitative determination of enantiomeric purity. nih.govnih.gov

The enantiomeric purity is typically calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Value/Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol with a small percentage of an amine modifier (e.g., Diethylamine) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength |

| Temperature | Controlled, often around 20-25 °C |

Note: The specific conditions would need to be optimized for (R)-4-Hydroxyphenylglycine hydrochloride.

Spectroscopic methods provide valuable information for the stereochemical assignment of chiral molecules.

Chiral NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the absolute configuration of chiral compounds. One common approach is the use of chiral derivatizing agents (CDAs), such as Mosher's acid, to convert a pair of enantiomers into diastereomers. drpress.org These diastereomers exhibit different NMR spectra, and the analysis of the chemical shift differences (Δδ) can be used to deduce the absolute configuration of the original enantiomers. drpress.org

Another advanced NMR technique is the measurement of residual dipolar couplings (RDCs), which can provide through-space structural information and aid in the determination of relative configuration. researchgate.net One- and two-dimensional nuclear Overhauser enhancement (nOe) experiments can also be used to determine the relative stereochemistry of different parts of a molecule. mdpi.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used as a fingerprint to distinguish between enantiomers. The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the molecule. nih.gov For example, the CD spectrum of thyronine-dipeptides shows distinct bands that are dependent on the stereochemistry and conformation of the molecule. nih.gov

Precursor Chemistry and Functional Group Interconversions for R 4 Hydroxyphenylglycine Derivatives

Synthesis of Key Intermediates

The generation of enantiomerically pure (R)-4-hydroxyphenylglycine and its direct precursors is a critical first step for its use in further syntheses. Both chemical and biological routes have been established for its production.

One prominent industrial method involves the chemical resolution of a racemic mixture of DL-4-hydroxyphenylglycine. acs.org A process has been described where DL-4-hydroxyphenylglycine is dissolved in a solvent mixture containing an organic solvent, water, and sulfuric acid. By cooling the solution and adding D-(-)-4-hydroxyphenylglycine sulfate (B86663) crystals as seeds, the desired (R)-enantiomer selectively crystallizes as its sulfate salt, which can then be isolated. acs.org

Biosynthetic pathways offer an alternative, highly stereoselective route. One major pathway starts from prephenate, an intermediate in the shikimic acid pathway. nih.gov This biological synthesis requires a sequence of four enzymatic steps to produce 4-hydroxyphenylglycine (HPG). The pathway involves the conversion of prephenate to 4-hydroxyphenylpyruvate, which is then oxidized to 4-hydroxymandelate (B1240059). Further oxidation yields 4-hydroxybenzoylformate, and a final transamination step produces the target amino acid. wikipedia.orgnih.gov Another de novo biosynthetic route has been designed starting from L-phenylalanine, addressing the high industrial demand for D-HPG as an antibiotic intermediate. orientjchem.org

The resulting (R)-4-hydroxyphenylglycine or its ester derivatives serve as the key intermediates for subsequent chemical modifications.

Table 1: Summary of Synthetic Routes to Key (R)-4-Hydroxyphenylglycine Intermediates

| Method | Starting Material | Key Steps | Product | Reference(s) |

| Chemical Resolution | DL-4-Hydroxyphenylglycine | Dissolution in H₂SO₄/solvent, seeded crystallization | (R)-4-Hydroxyphenylglycine sulfate | acs.org |

| Biosynthesis | Prephenate (from Shikimic Acid Pathway) | Four-enzyme cascade (dehydrogenase, synthase, oxidase, transaminase) | (R)-4-Hydroxyphenylglycine | nih.gov |

| De Novo Biosynthesis | L-Phenylalanine | Multi-enzyme pathway involving hydroxylation and transamination | (R)-4-Hydroxyphenylglycine | orientjchem.org |

Protecting Group Strategies for Hydroxyl and Amine Functionalities

The trifunctional nature of (R)-4-hydroxyphenylglycine, with its phenolic hydroxyl, α-amino, and carboxylic acid groups, requires a robust protecting group strategy to achieve selective transformations. The concept of orthogonality is paramount, where one protecting group can be removed under specific conditions without affecting others. wikipedia.orgorientjchem.org

The most common protecting group for the α-amino functionality in phenylglycine derivatives is the tert-butyloxycarbonyl (Boc) group. acs.orgnih.govnih.govnih.gov The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov It is stable under a wide range of conditions but can be readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). nih.gov

While the phenolic hydroxyl group can sometimes remain unprotected during certain reactions like amine acylation, its protection is often necessary to prevent undesired side reactions, particularly when strong bases or electrophiles are used. Protection of the hydroxyl group can be achieved through ether or silyl (B83357) ether formation. The choice of protecting groups for the amine and hydroxyl functions must be orthogonal to allow for their selective removal and subsequent functionalization. For instance, an acid-labile Boc group on the amine can be used in conjunction with a fluoride-labile silyl ether on the hydroxyl group.

Table 2: Common Protecting Groups for 4-Hydroxyphenylglycine Derivatives

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference(s) |

| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) | acs.orgnih.gov |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Piperidine (base) | wikipedia.org |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂/Pd) | wikipedia.org |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Tetrabutylammonium fluoride (B91410) (TBAF) | google.com |

Regioselective Functionalization of the Aromatic Ring System

Modification of the phenyl ring of 4-hydroxyphenylglycine derivatives is governed by the principles of electrophilic aromatic substitution (SEAr). The regiochemical outcome is dictated by the directing effects of the two substituents already on the ring: the hydroxyl (-OH) group at position 4 and the glycinyl group (-CH(NH₂)COOH) at position 1.

The hydroxyl group is a powerful activating group and an ortho, para-director. nih.gov Since the para position is already occupied, it strongly directs incoming electrophiles to the positions ortho to it, namely C3 and C5. Conversely, the α-amino acid substituent is a deactivating group and a meta-director, especially under the acidic conditions often used for SEAr where the amine is protonated. This group directs incoming electrophiles to the C3 and C5 positions.

In this case, the directing effects of both groups are synergistic, reinforcing substitution at the C3 and C5 positions. The potent activating nature of the hydroxyl group is the dominant factor, making the ring highly susceptible to electrophilic attack at these sites. This is exemplified by the known compound 3-Chloro-4-hydroxyphenylglycine , where chlorination occurs regioselectively at the C3 position, ortho to the hydroxyl group. wikipedia.orgwikipedia.org It is expected that other SEAr reactions, such as nitration or bromination, would also yield predominantly 3-substituted or 3,5-disubstituted products, depending on the reaction stoichiometry and conditions. Prior protection of the amine and carboxyl groups is generally required to prevent side reactions with the electrophilic reagents.

Table 3: Predicted Regioselective Functionalization of 4-Hydroxyphenylglycine

| Reaction | Reagent | Expected Position of Substitution | Predicted Major Product |

| Chlorination | Cl₂ / Lewis Acid | C3 (and C5) | 3-Chloro-4-hydroxyphenylglycine |

| Bromination | Br₂ / Lewis Acid | C3 (and C5) | 3-Bromo-4-hydroxyphenylglycine |

| Nitration | HNO₃ / H₂SO₄ | C3 | 3-Nitro-4-hydroxyphenylglycine |

Transformation of Carboxylic Acid and Amine Groups

The carboxylic acid and amine groups are central to the identity of (R)-4-hydroxyphenylglycine and their transformation into esters, amides, and alcohols opens up a vast chemical space for derivative synthesis.

Esterification of the carboxylic acid is a common transformation, often used to protect the carboxyl group or to create an intermediate for further reactions, such as reduction. The methyl ester is frequently prepared by treating (R)-4-hydroxyphenylglycine with methanol (B129727) under acidic conditions, using reagents like thionyl chloride or hydrogen chloride gas. acs.orgnih.gov This classic Fischer esterification proceeds readily. Other esters, such as the tert-butyl ester, have also been synthesized, providing intermediates with different properties and reactivity. orientjchem.org

Amidation , or peptide bond formation, involves coupling a carboxylic acid with an amine. To form an amide at the carboxylic acid function of (R)-4-hydroxyphenylglycine, its amine group must first be protected (e.g., with Boc). The protected amino acid can then be activated and reacted with a target amine. Conversely, to form an amide at the amine function, an external carboxylic acid is activated and reacted with an esterified derivative of (R)-4-hydroxyphenylglycine. Standard peptide coupling reagents are employed for this purpose. These reagents activate the carboxylic acid by converting the hydroxyl into a good leaving group. google.comresearchgate.net A research study detailed the coupling of a derivative with dimethylamine (B145610) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). nih.gov Another example used O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling agent. nih.gov

Table 4: Selected Reagents for Amidation and Esterification

| Transformation | Functional Group | Reagent(s) | Product | Reference(s) |

| Esterification | Carboxylic Acid | Methanol (CH₃OH), Thionyl Chloride (SOCl₂) | Methyl Ester | nih.gov |

| Esterification | Carboxylic Acid | Methanol (CH₃OH), Trimethylchlorosilane (TMSCl) | Methyl Ester | wikipedia.org |

| Amidation | Amine (of HPG derivative) | Carboxylic Acid, HBTU, TEA | Amide | nih.gov |

| Amidation | Carboxylic Acid (of HPG derivative) | Amine, EDC, HOBt | Amide | nih.gov |

Reduction reactions primarily target the carboxylic acid or its ester derivatives. The reduction of a carboxylic acid ester to a primary alcohol is a key transformation that leads to the corresponding phenylglycinol scaffold. A specific example involves the reduction of a Boc-protected methyl ester of a 4-hydroxyphenylglycine derivative using sodium borohydride (B1222165) (NaBH₄) in the presence of lithium chloride (LiCl). nih.gov This method efficiently yields the (R)-4-hydroxyphenylglycinol derivative. nih.gov Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can also be used to reduce carboxylic acids directly to alcohols, although these require more stringent reaction conditions. google.comresearchgate.net Additionally, other functional groups introduced onto derivatives can be reduced, such as the conversion of an azide (B81097) to an amine via catalytic hydrogenation (H₂/Pd-C). nih.gov

Oxidation can occur at several sites on the molecule. The α-amino group can be oxidized enzymatically. For example, D-amino acid oxidase (DAAO), a flavoprotein, can oxidize phenylglycines at the C-N bond, leading to the formation of an imine intermediate that can subsequently hydrolyze. nih.gov The biosynthetic pathway of HPG itself involves an oxidation step where 4-hydroxymandelate is oxidized to an α-keto acid by hydroxymandelate oxidase. wikipedia.orgnih.gov The phenolic ring is also susceptible to oxidation. For instance, tyrosinase enzymes can oxidize dihydroxyphenylglycine derivatives to quinones, suggesting that the phenol (B47542) in 4-hydroxyphenylglycine could potentially be oxidized to a quinone-type structure under appropriate conditions. nih.gov

Table 5: Summary of Reduction and Oxidation Reactions

| Reaction Type | Functional Group | Reagent(s) / Enzyme | Product Functional Group | Reference(s) |

| Reduction | Carboxylic Ester | Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl) | Primary Alcohol | nih.gov |

| Reduction | Azide | H₂, Palladium on Carbon (Pd/C) | Primary Amine | nih.gov |

| Oxidation | α-Amine | D-Amino Acid Oxidase (DAAO) | Imine (hydrolyzes to keto acid) | nih.gov |

| Oxidation | Aromatic Ring (dihydroxy- derivative) | Tyrosinase | Quinone | nih.gov |

Role of R 4 Hydroxyphenylglycine Hydrochloride in Advanced Organic Transformations

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The primary utility of (R)-4-Hydroxyphenylglycine hydrochloride lies in its role as a chiral building block. Its well-defined stereocenter is incorporated into target molecules, guiding the stereochemical outcome of subsequent transformations. This strategy is fundamental in the synthesis of enantiomerically pure pharmaceuticals and other complex natural products. rsc.orgnih.gov

The stereocenter of (R)-4-Hydroxyphenylglycine is preserved and leveraged to induce asymmetry in new bond formations. Synthetic chemists utilize the compound's functional groups for sequential reactions that build molecular complexity. A common synthetic route involves the protection of the amine group (e.g., with a Boc group), followed by modification of the phenol (B47542) and carboxylic acid moieties. nih.gov These modifications, including O-alkylation and coupling reactions, extend the carbon skeleton while the original chiral center dictates the spatial arrangement of the new substituents. nih.gov For instance, in the synthesis of potent GPR88 receptor agonists, derivatives of (R)-phenylglycine are elaborated through multi-step sequences, where the stereochemistry of the final, complex product is traced back to the initial chiral amino acid. nih.govnih.gov This approach ensures the formation of the desired enantiomer, which is often crucial for biological activity.

The bifunctional nature of (R)-4-Hydroxyphenylglycine makes it an ideal precursor for the synthesis of heterocyclic compounds. The amino and carboxyl groups can participate in intramolecular cyclization reactions to form various ring systems. The most prominent application is in the synthesis of β-lactam antibiotics. rsc.org The core four-membered azetidinone ring of these antibiotics is constructed using chemistry that incorporates the chiral amino acid structure. Furthermore, derivatives of chiral amino acids can be transformed into other important heterocycles, such as γ-butyrolactams, which are key intermediates for pharmacologically active compounds like the antidepressant (R)-Rolipram. nih.gov The synthesis of these rings often proceeds with high stereocontrol, directly translated from the (R)-4-Hydroxyphenylglycine backbone.

Design and Synthesis of (R)-4-Hydroxyphenylglycine Derived Organocatalysts

Asymmetric organocatalysis employs small, chiral organic molecules to catalyze enantioselective reactions. Amino acids and their derivatives are a cornerstone of this field, with proline being a classic example. youtube.com By modifying the functional groups of (R)-4-Hydroxyphenylglycine, novel organocatalysts can be designed. The inherent chirality, combined with the amine and carboxylic acid groups, allows these catalysts to create a specific chiral environment around the reactants, guiding the formation of one enantiomer of the product over the other. youtube.com

Organocatalysts derived from amino acids typically operate through two primary mechanisms: enamine catalysis and iminium ion catalysis. nih.govyoutube.comnih.gov

Enamine Catalysis : The catalyst's amine group reacts with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. researchgate.net This chiral enamine then attacks an electrophile, with the catalyst's structure directing the facial selectivity of the attack. youtube.comnih.gov

Iminium Catalysis : The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.gov This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for attack by a nucleophile. nih.gov

The scope of these catalytic applications is broad, encompassing key carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael reactions. youtube.comnih.gov

The Michael addition, or conjugate addition, is a versatile method for C-C bond formation, and its asymmetric variant is a powerful tool in synthesis. nih.govnih.gov Organocatalysts derived from chiral amines have proven highly effective in promoting enantioselective Michael additions. nih.gov These catalysts can activate the reaction in two ways: by forming a chiral enamine with the Michael donor or by activating the Michael acceptor through iminium ion formation. nih.govnih.gov This dualistic approach allows for the successful reaction of a wide variety of nucleophiles with electrophiles like nitroalkenes, affording versatile chiral products in high yields and with excellent enantioselectivity. nih.gov These products are valuable intermediates for further synthetic transformations. nih.gov

Table 1: Examples of Organocatalyzed Enantioselective Michael Additions This table presents representative data for Michael additions catalyzed by various chiral organocatalysts, illustrating the high efficiency and selectivity achievable with this methodology.

| Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) | Citation |

|---|---|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrene | 1 | 95 | 98 | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | (E)-1-Nitro-4-chlorobut-1-ene | 1 | 92 | 97 | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | (E)-1-Nitro-4-methyl-1-pentene | 1 | 81 | 91 | nih.gov |

| Alanine imine derivative | Acrylate | 10 | - | 64 | beilstein-journals.org |

| Azlactone | Acrylate | - | - | up to 84 | beilstein-journals.org |

Precursor for Conformationally Restricted Amino Acid Analogues

While peptides have significant therapeutic potential, their inherent flexibility can lead to poor receptor selectivity and rapid degradation. To overcome these limitations, medicinal chemists synthesize conformationally restricted amino acid analogues. This compound is an excellent starting point for such analogues. By introducing steric bulk or cyclizing the side chain, the rotational freedom of the molecule can be significantly reduced. This conformational locking can enhance binding affinity to a specific biological target and improve metabolic stability. nih.govnih.gov

Research into agonists for the GPR88 receptor illustrates this principle effectively. nih.govnih.gov In these studies, the (R)-4-hydroxyphenylglycine scaffold was systematically modified at various positions, and the resulting analogues were tested for biological activity. nih.gov These structural modifications directly impact the molecule's conformation, providing critical structure-activity relationship (SAR) data that guides the design of more potent and selective compounds. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) of (R)-4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists Data adapted from studies on GPR88 agonists, showing how modifications at Site A of a (R)-4-hydroxyphenylglycinol core affect agonist potency.

| Compound | Modification at Site A | Agonist Potency (EC₅₀, nM) | Citation |

|---|---|---|---|

| 2 | -NH₂ (as 2-AMPP) | 414 | nih.gov |

| 3 | -OH | 194 | nih.gov |

| 9 | -N₃ | 134 | nih.gov |

| 11a | -CO₂Me | 538 | nih.gov |

| 11c | -CONHMe | 616 | nih.gov |

| 11b | -CO₂H | >10,000 (inactive) | nih.gov |

Integration into Peptidomimetic and Macrocyclic Structures

While not a precursor to aliphatic amino acids, the rigid structure of (R)-4-Hydroxyphenylglycine makes it a valuable building block for constructing larger, conformationally constrained molecules such as peptidomimetics and macrocycles. Its defined stereochemistry and aromatic nature allow it to serve as a scaffold, influencing the three-dimensional shape and, consequently, the biological activity of the final compound.

A notable application is in the development of peptidomimetics designed to interact with specific biological targets. For instance, derivatives of (R)-4-hydroxyphenylglycine have been utilized in the synthesis of potent and selective agonists for the G-protein coupled receptor 88 (GPR88), a target for treating central nervous system disorders. nih.govmedchemexpress.com In these syntheses, the (R)-4-hydroxyphenylglycine core serves as a chiral scaffold. The synthesis often begins with the protection of the amine group, followed by modification of the phenolic hydroxyl and carboxylic acid groups to build the desired peptidomimetic structure. nih.gov

One documented synthetic approach to a GPR88 agonist involves several key steps starting from an (R)-4-hydroxyphenylglycine derivative, as summarized in the table below.

Table 1: Exemplified Synthesis of a GPR88 Agonist Intermediate from an (R)-4-Hydroxyphenylglycine Derivative. nih.gov

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | Boc Protection | Boc₂O, DIPEA, DCM, room temp. | 100% |

| 2 | O-Alkylation | PPh₃, DEAD, 2-methylpentanol, THF, room temp. | 78% |

| 3 | Ester Reduction | NaBH₄, LiCl, THF-EtOH, room temp. | 91% |

| 4 | Bromination | PPh₃, CBr₄, THF, room temp. | 83% |

| 5 | Azide (B81097) Formation | NaN₃, DMF, room temp. | 100% |

The incorporation of the (R)-4-hydroxyphenylglycine scaffold is therefore a key strategy in medicinal chemistry to impart conformational rigidity and specific molecular interactions in both synthetic peptidomimetics and complex natural product-based structures.

Table 2: Role of (R)-4-Hydroxyphenylglycine in Select Bioactive Molecules

| Molecule Class | Specific Example | Role of (R)-4-Hydroxyphenylglycine | Key Structural Feature |

|---|---|---|---|

| Peptidomimetic | GPR88 Agonist | Chiral scaffold for building the molecule | Provides a rigid aromatic core to orient other functional groups |

| Macrocycle | Vancomycin | Integral component of the macrocyclic peptide backbone | Contributes to the rigid, three-dimensional structure essential for antibiotic activity |

Computational and Theoretical Studies of R 4 Hydroxyphenylglycine and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity Prediction

Quantum mechanical (QM) and molecular dynamics (MD) methods are powerful tools for exploring the conformational landscape of (R)-4-Hydroxyphenylglycine and its derivatives. Such studies are crucial for understanding the molecule's three-dimensional structure, which dictates its biological activity and role in larger molecular assemblies.

Detailed research on model dipeptides of p-hydroxyphenylglycine (p-HPG) has revealed key aspects of its conformational behavior. researchgate.net QM studies, in the absence of solvent, have shown that the conformational energy landscapes of the R- and S-forms are largely degenerate. researchgate.net The stability of these conformations is governed by a network of weak, non-covalent interactions, including carbonyl-carbonyl interactions and interactions between the lone pair of a carbonyl oxygen and the aromatic π-system (lp..π). researchgate.net

The introduction of an aqueous environment, simulated through molecular dynamics, significantly alters this picture. Water molecules interact with the peptide backbone's carbonyl groups, disrupting the internal carbonyl-carbonyl stabilization. researchgate.net Furthermore, water forms O(w)-H..π or O(w)lp..π interactions with the aromatic ring, which not only lifts the energy degeneracy in favor of the R-form but also induces a non-planar geometry in the phenyl ring. researchgate.net

These computational findings indicate that for the R-form dipeptide, the backbone dihedral angles (Φ, ψ) predominantly adopt a single conformation corresponding to the inverse β/inverse collagen region of the Ramachandran plot. researchgate.net This contrasts with the S-form, which populates the β/collagen region. researchgate.net The prediction of a single, stable conformation for the R-isomer in solution is a vital piece of information for the design of bioactive peptides, where a well-defined structure is often a prerequisite for activity. researchgate.net These computational results have been shown to be in conformity with experimental circular dichroism (CD) spectroscopic data. researchgate.net

Table 1: Conformational Parameters of p-Hydroxyphenylglycine Dipeptide Models from Computational Studies

| Parameter | Finding from Computational Study | Significance |

|---|---|---|

| Stabilizing Interactions (in vacuo) | Carbonyl-carbonyl interactions; Carbonyl lone pair-π interactions. researchgate.net | These non-covalent forces dictate the intrinsic conformational preferences of the molecule. |

| Effect of Aqueous Solvation | Water disrupts internal interactions and forms new H-bonds with the aromatic ring. researchgate.net | Lifts the energetic degeneracy between R and S forms, favoring the R-isomer. researchgate.net |

| Aromatic Ring Geometry | Interaction with water leads to non-planarity of the aromatic ring. researchgate.net | Affects stacking interactions and molecular recognition properties. |

| Dihedral Angles (Φ, ψ) for R-form | Corresponds to the inverse β/inverse collagen region. researchgate.net | Predicts a single, stable conformation in solution, which is crucial for drug design. researchgate.net |

Molecular Modeling of Reaction Mechanisms in Asymmetric Synthesis

The production of enantiomerically pure (R)-4-Hydroxyphenylglycine is paramount for its use in pharmaceuticals. Molecular modeling plays a significant role in understanding and optimizing the asymmetric synthesis routes employed to achieve this. Key industrial methods include enzymatic resolution and crystallization-induced asymmetric transformation. researchgate.netdocumentsdelivered.comnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is applied to investigate the electronic and geometric properties of reactants, intermediates, and products in these synthetic pathways. For instance, DFT calculations have been used to estimate the properties of novel diphenolic monomers derived from D-4-hydroxyphenylglycine. researchgate.net By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔEgap), researchers can predict the reactivity and stability of such derivatives before attempting their synthesis in a laboratory setting. researchgate.net

In the context of enzymatic synthesis, computational modeling is indispensable. The de novo biosynthesis of D-p-hydroxyphenylglycine has been achieved by designing artificial metabolic pathways in microorganisms like Pseudomonas putida. nih.gov This process involves selecting specific enzymes, such as R-mandelate dehydrogenase, to catalyze the desired stereoselective transformations. nih.gov While the experimental work focuses on pathway implementation, the selection and engineering of these enzymes often rely on molecular modeling techniques. Methods like molecular docking and molecular dynamics simulations are used to predict how the substrate (a precursor to D-HPG) binds to the enzyme's active site, which transition states are favored, and what interactions are responsible for the high degree of stereoselectivity, thereby guiding the choice of the most effective biocatalyst.

Similarly, understanding crystallization-induced asymmetric transformation, where a deracemization occurs during crystallization, can be enhanced with computational models. documentsdelivered.com These models can simulate crystal packing and intermolecular interactions to explain how the preferential crystallization of one enantiomer drives the conversion of the other enantiomer in solution to the desired form.

Intermolecular Interactions and Recognition Studies

The way (R)-4-Hydroxyphenylglycine and its derivatives interact with other molecules is fundamental to their function, from crystal formation to binding to a biological target. nmrdb.org Computational studies provide a molecular-level picture of these crucial intermolecular interactions.

As established through QM calculations on model dipeptides, the conformational stability of hydroxyphenylglycine is influenced by a delicate balance of intramolecular non-covalent forces, including carbonyl-carbonyl and carbonyl-π interactions. researchgate.net These same types of interactions, along with hydrogen bonding involving the phenolic hydroxyl group and the amino acid backbone, govern how the molecule is recognized by other chemical entities.

A practical application of studying these interactions is in the field of drug design and discovery. For example, derivatives of 4-hydroxyphenylglycine have been designed and evaluated as agonists for the G protein-coupled receptor GPR88, a potential therapeutic target for central nervous system disorders. nih.govnih.gov The process of optimizing these derivatives involves extensive structure-activity relationship (SAR) studies, which are increasingly guided by computational modeling. nih.gov Molecular docking simulations can place potential drug candidates into a model of the GPR88 binding pocket, predicting the binding pose and affinity. These models help researchers understand how modifications to the 4-hydroxyphenylglycine scaffold—such as replacing the amine group with hydroxyl or ester groups—affect the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) with key residues in the receptor, thereby influencing agonist potency. nih.govnih.gov

Molecular dynamics simulations can further refine this understanding by modeling the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and the conformational changes that lead to receptor activation. nih.gov These recognition studies are essential for the rational design of new, more potent, and selective therapeutic agents based on the (R)-4-Hydroxyphenylglycine structure.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, serving as an invaluable tool for structural elucidation and the interpretation of experimental data. For (R)-4-Hydroxyphenylglycine and its derivatives, these predictive methods are used to calculate spectra for various analytical techniques.

Infrared (IR) Spectroscopy: DFT calculations are commonly used to predict the vibrational frequencies of molecules. The calculated IR spectrum can be compared directly with experimental data, such as that obtained from Fourier-transform infrared (FTIR) spectroscopy. This comparison aids in the assignment of specific absorption bands to particular vibrational modes (e.g., C=O stretch, N-H bend, O-H stretch) within the molecule. Such a comparative analysis has been successfully performed for derivatives of D-4-hydroxyphenylglycine, showing good agreement between the calculated and observed FTIR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a key area of computational chemistry. Advanced workflows involve geometry optimization using a reliable DFT functional (e.g., B3LYP-D3), followed by NMR shielding constant calculations with specialized functionals, such as WP04, which have been optimized for predicting proton shifts. github.io These calculations must often account for different conformers of the molecule and their relative populations (Boltzmann weighting), as well as solvent effects, typically modeled using a Polarizable Continuum Model (PCM). github.io The resulting predicted spectra can be used to confirm a proposed structure or to distinguish between different possible stereoisomers. frontiersin.org

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like (R)-4-Hydroxyphenylglycine, CD spectroscopy is a critical technique for confirming its absolute configuration. Time-dependent density functional theory (TD-DFT) is the workhorse method for calculating CD spectra. nih.gov The choice of functional is critical, as some functionals can produce erroneous results. Studies have shown that long-range corrected functionals like CAM-B3LYP and ωB97X-D often perform well in predicting the electronic transitions that give rise to the CD spectrum. nih.gov As noted previously, the computationally predicted conformational preferences for p-HPG have been shown to align with experimental CD data, highlighting the synergy between prediction and experiment. researchgate.net

Table 2: Computational Methods for Predicting Spectroscopic Properties

| Spectroscopy Type | Computational Method | Key Considerations | Application |

|---|---|---|---|

| Infrared (IR) | Density Functional Theory (DFT) | Selection of functional and basis set (e.g., B3LYP/6-31G). | Assignment of vibrational bands and structural confirmation. researchgate.net |

| NMR | DFT with specialized functionals (e.g., WP04) | Conformational search, Boltzmann averaging, and solvent modeling (PCM). github.io | Prediction of ¹H and ¹³C chemical shifts to confirm molecular structure. frontiersin.org |

| Circular Dichroism (CD) | Time-Dependent DFT (TD-DFT) | Use of long-range corrected functionals (e.g., CAM-B3LYP) to model electronic excitations accurately. nih.gov | Determination of absolute configuration and confirmation of solution-phase conformation. |

Advanced Analytical Methodologies for Research Grade Characterization

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For (R)-4-Hydroxyphenylglycine hydrochloride, techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry are employed to obtain precise mass data, which is crucial for confirming the molecular formula and identifying potential impurities.

In positive ion mode, this compound is expected to readily form the protonated molecule, [M+H]⁺. The theoretical exact mass of the free base (C₈H₉NO₃) is 167.05824 g/mol , and its monoisotopic mass is 167.058243149 Da. nih.govhmdb.ca High-resolution mass analyzers can measure this mass with sub-ppm accuracy, providing strong evidence for the elemental composition of C₈H₁₀NO₃⁺ for the protonated species.

Table 1: MS2 Fragmentation Data for the [M-H]⁻ Ion of 4-Hydroxyphenylglycine hmdb.ca

| Fragment m/z | Relative Abundance (%) | Putative Fragment Structure/Loss |

| 123.003204 | 100 | [M-H-CO₂]⁻ |

| 79.012909 | 55.61 | Further fragmentation |

| 138.928375 | 42.67 | Further fragmentation |

| 122.023293 | 26.60 | [M-H-CO₂-H]⁻ |

| 166.050278 | 25.89 | [M-H]⁻ |

Data obtained from Mass Bank of North America (MoNA) using an Orbitrap instrument.

The most abundant fragment ion at m/z 123.003204 corresponds to the loss of carbon dioxide (CO₂) from the carboxylic acid group, a typical fragmentation pathway for amino acids. This fragmentation confirms the presence of the carboxylic acid and the core hydroxyphenyl-amino structure. Further fragmentation would involve cleavages around the amino group and the aromatic ring. For the protonated molecule, [M+H]⁺, similar losses, such as the neutral loss of H₂O and CO, would be expected, providing a detailed structural fingerprint of the molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure in solution and the solid state. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While a complete set of 1D and 2D NMR data for this compound is not available in a single literature source, typical chemical shifts for the different protons and carbons can be predicted based on its structure and data from similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | ~5.0-5.2 | ~55-60 |

| Aromatic CH (ortho to OH) | ~6.8-7.0 | ~115-120 |

| Aromatic CH (meta to OH) | ~7.2-7.4 | ~128-132 |

| Aromatic C-OH | - | ~155-160 |

| Aromatic C-CH | - | ~125-130 |

| COOH | - | ~170-175 |

To resolve ambiguities and confirm the connectivity of the molecule, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment would show correlations between the α-proton and the aromatic protons on the adjacent ring system, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., α-CH proton to the α-carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the α-proton would show correlations to the carboxyl carbon and the aromatic carbons, helping to piece together the molecular skeleton.

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of the molecule in its crystalline form. For amino acids, ssNMR can be used to study the polymorphism, hydrogen bonding, and the local environment of the different functional groups. nih.govhmdb.ca For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shift anisotropy and quadrupolar coupling constants obtained from ssNMR spectra can provide details about the molecular packing and the conformation of the molecule in the solid state, which can be different from its conformation in solution.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. For a chiral compound like this compound, single-crystal X-ray diffraction is the most definitive method to confirm its stereochemistry.

The determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the Flack parameter can be calculated. A Flack parameter close to zero for the (R)-configuration would unambiguously confirm the stereochemistry.

Powder X-ray diffraction (PXRD) is another valuable technique for characterizing the bulk crystalline material. A recent study on 4-hydroxyphenylglycine reported its PXRD pattern, indicating a crystalline structure with characteristic peaks.

Table 3: Powder X-ray Diffraction Data for 4-Hydroxyphenylglycine

| 2θ (°) | (hkl) Miller Indices |

| 20.51 | (100) |

| 27.50 | (101) |

| 35.66 | (110) |

| 40.07 | (111) |

| 41.97 | (012) |

Data corresponds to the hexagonal crystal phase.

This PXRD data serves as a fingerprint for this specific crystalline form and can be used for quality control and to identify different polymorphs.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Purity Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for purity assessment. The spectra are sensitive to the molecular structure and intermolecular interactions.

A recent study provided detailed FT-IR and Raman spectral data for 4-hydroxyphenylglycine. Although this data is for the zwitterionic form, many of the characteristic vibrational modes will be present in the hydrochloride salt, with some shifts due to the protonation of the amine group and the presence of the chloride counter-ion.

Table 4: Key Vibrational Bands for 4-Hydroxyphenylglycine

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) Raman | Assignment |

| 3212 | 3192 | O-H and N-H stretching (superimposed) |

| 3061 | 3070 | Aromatic C-H stretching |

| 2967 | 2958 | Aliphatic C-H stretching |

| 1626 | 1626 | Asymmetric COO⁻ stretching |

| 1605 | 1603 | Ammonium (B1175870) ion (NH₃⁺) bending |

| 1523 | 1523 | Ammonium ion (NH₃⁺) bending |

| 1405 | 1405 | Symmetric COO⁻ stretching |

| 847 | 868 | Para-substituted benzene (B151609) ring vibration |

In the hydrochloride salt, the carboxylic acid will be in its protonated form (-COOH), which would give rise to a characteristic broad O-H stretch in the region of 3300-2500 cm⁻¹ and a C=O stretch around 1700-1730 cm⁻¹ in the IR spectrum. The amine group will be present as an ammonium salt (-NH₃⁺), leading to N-H stretching vibrations typically above 3000 cm⁻¹ and bending vibrations around 1600-1500 cm⁻¹, which may overlap with other bands. The close agreement between the FT-IR and Raman spectra provides complementary information for a comprehensive vibrational analysis.

Future Perspectives and Emerging Research Avenues

Development of Novel Highly Efficient and Sustainable Synthetic Routes

The industrial production of (R)-4-hydroxyphenylglycine has traditionally faced challenges related to waste generation and the use of harsh chemical reagents. acs.org Consequently, significant research efforts are directed towards developing more efficient and environmentally benign synthetic routes.

A primary focus has been on biocatalysis and metabolic engineering. One established enzymatic method utilizes a two-step process starting from DL-5-(4-hydroxyphenyl)hydantoin. This process involves two key enzymes: a D-hydantoinase that selectively converts the substrate to N-carbamoyl-D-p-hydroxyphenylglycine, and a D-carbamoylase that then hydrolyzes this intermediate to the final D-p-hydroxyphenylglycine (the same as (R)-4-hydroxyphenylglycine). acs.orgnih.gov Research has shown that recombinant Escherichia coli strains, engineered to co-express both D-hydantoinase and D-carbamoylase, can achieve conversion yields of up to 97%. nih.gov However, the synthesis of the starting hydantoin (B18101) material is still chemically based, prompting a push towards fully biological de novo synthesis. acs.orgacs.org

A groundbreaking approach involves engineering a non-natural, cofactor self-sufficient biosynthetic pathway starting from L-phenylalanine or even glucose. acs.orgacs.orgnih.gov In one such strategy, researchers designed a pathway in Pseudomonas putida KT2440. acs.orgacs.org This pathway involves several enzymatic steps, including hydroxylation of L-phenylalanine to L-tyrosine, conversion to 4-hydroxyphenylpyruvate, and then a series of enzymatic reactions to yield the target molecule. acs.org Key enzymes in this engineered route include hydroxymandelate synthase (HmaS), mandelate (B1228975) racemase (MdlA), and R-mandelate dehydrogenase (R-MdlB). acs.org To make the process fully biosynthetic, the engineered P. putida was co-cultured with an L-phenylalanine-producing E. coli strain, enabling the production of D-p-hydroxyphenylglycine directly from glucose. acs.orgnih.gov

Another multi-enzyme cascade has been developed starting from L-tyrosine. nih.gov This four-enzyme pathway was reconstructed in vivo, though a rate-limiting step was identified in the conversion of the intermediate 4-hydroxyphenylglyoxalate. nih.gov Mechanism-guided protein engineering was then applied to improve the efficiency of the rate-limiting enzyme, meso-diaminopimelate dehydrogenase. nih.gov These bio-based routes represent a significant leap towards green and sustainable production, minimizing the reliance on chemical synthesis and reducing environmental impact. acs.orgnih.gov

| Synthetic Route | Starting Material(s) | Key Enzymes/Reagents | Key Features & Findings |

| Enzymatic Resolution | DL-5-(4-hydroxyphenyl)hydantoin | D-hydantoinase, D-carbamoylase | High conversion yields (up to 97%) using recombinant E. coli. nih.gov Carbamoylase is often the rate-limiting step. nih.gov |

| De Novo Biosynthesis | L-phenylalanine, Glucose | Engineered P. putida and E. coli co-culture | Creates a cofactor self-sufficient pathway. acs.orgacs.org Avoids chemically synthesized precursors. acs.org |

| Multi-Enzyme Cascade | L-tyrosine | 4-enzyme cascade including a meso-diaminopimelate dehydrogenase | Rate-limiting enzyme identified and improved via protein engineering. nih.gov |

| Chemical Resolution | DL-4-hydroxyphenylglycine | Sulfuric Acid, Inoculation Crystals | A process to obtain the D-(-)-enantiomer sulphate with high optical purity by crystallization. google.com |

Exploration of New Catalytic Applications Beyond Existing Paradigms

While (R)-4-hydroxyphenylglycine is primarily known as a substrate for antibiotic synthesis, its inherent chirality and functional groups make it and its derivatives attractive candidates for applications in asymmetric catalysis. Chiral amino acids and their derivatives are foundational in organocatalysis, serving as scaffolds for chiral ligands and catalysts. nih.gov

Research has focused on using (R)-4-hydroxyphenylglycine as a structural motif to design more complex molecules with specific biological activities, a testament to its utility as a chiral building block. For instance, derivatives of (R)-4-hydroxyphenylglycine and its reduced form, (R)-4-hydroxyphenylglycinol, have been synthesized and evaluated as agonists for the orphan G protein-coupled receptor 88 (GPR88), a potential target for central nervous system disorders. nih.govnih.gov These studies demonstrate how the core structure of (R)-4-hydroxyphenylglycine can be systematically modified—for example, by replacing the amine group with hydroxyl, ester, or amide groups—to create new chemical entities with tailored pharmacological profiles. nih.govnih.gov While these applications are not strictly catalytic, they highlight the value of the compound's stereocenter in generating functionally specific and complex molecules.

The broader potential for (R)-4-hydroxyphenylglycine derivatives in catalysis is an active area of exploration. The development of novel chiral ligands for transition-metal catalysis or as organocatalysts for carbon-carbon bond-forming reactions represents a logical extension of its current use. The phenolic hydroxyl group and the amino acid functionality provide multiple points for modification, allowing for the creation of a diverse library of potential catalysts or ligands.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral molecules, including active pharmaceutical ingredients (APIs), is increasingly benefiting from the integration of continuous flow chemistry. nih.govrsc.org This technology offers significant advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety, faster heat and mass transfer, and the potential for straightforward automation and scale-up. nih.gov

For the production of (R)-4-hydroxyphenylglycine, the synergy between biocatalysis and flow chemistry is particularly promising. Enzymatic reactions, such as those used in the sustainable synthesis routes described in section 8.1, can be readily adapted to continuous flow systems. nih.govresearchgate.net Enzymes can be immobilized on a solid support and packed into a column (a packed-bed reactor), allowing the substrate solution to flow through continuously. nih.govrsc.org This setup facilitates easy separation of the product from the catalyst, allows for catalyst reuse, and enables stable, long-term production. rsc.org

While specific studies detailing the end-to-end flow synthesis of (R)-4-hydroxyphenylglycine hydrochloride are emerging, the principles have been successfully demonstrated for the synthesis of other chiral amines and amino alcohols using immobilized enzymes like transaminases in continuous-flow microreactors. rsc.orgnih.gov These systems have shown the ability to handle multi-step enzymatic cascades, which is directly relevant to the multi-enzyme pathways being developed for (R)-4-hydroxyphenylglycine. nih.govnih.gov The future of large-scale, sustainable production of this compound will likely involve the integration of these highly efficient biocatalytic routes into automated, continuous flow platforms.

Computational Design of Enhanced (R)-4-Hydroxyphenylglycine Derivatives for Specific Synthetic Utility

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being applied to design enhanced derivatives of (R)-4-hydroxyphenylglycine for specific applications. researchgate.netwjarr.com

Molecular docking simulations allow researchers to predict how a molecule will bind to the active site of a target protein, such as an enzyme or a receptor. researchgate.net This information is crucial for designing more potent and selective inhibitors or agonists. For example, in the development of GPR88 agonists based on the (R)-4-hydroxyphenylglycine scaffold, docking studies could help refine the structure of derivatives to improve their binding affinity and efficacy. nih.govnih.gov Similarly, docking has been used to study inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), providing insights into hydrogen bonding and hydrophobic interactions that are key to their inhibitory activity. rsc.org

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjmaterenvironsci.com By identifying key molecular descriptors (such as electronic and steric properties) that influence activity, QSAR models can predict the potency of virtual, unsynthesized compounds. jmaterenvironsci.com This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, 3D-QSAR studies on HPPD inhibitors have successfully created models that can predict the affinity of related compounds, guiding the design of new, more effective ligands. nih.gov The application of these computational approaches to (R)-4-hydroxyphenylglycine derivatives is a powerful strategy for developing novel molecules with tailored properties, whether for use as pharmaceuticals, agrochemicals, or novel catalysts.

| Computational Method | Target Application/Enzyme | Key Findings & Insights |

| Molecular Docking | GPR88 Agonists | Used to design and evaluate new derivatives based on the (R)-4-hydroxyphenylglycine and glycinol scaffold. nih.govnih.gov |

| Molecular Docking | HPPD Enzyme Inhibitors | Outlined binding affinities and identified key hydrogen and hydrophobic bond interactions with target amino acid residues. rsc.org |

| 3D-QSAR (CoMFA) | HPPD Enzyme Inhibitors | Developed predictive models (q² = 0.779) to guide the design of new inhibitors with predetermined affinities. nih.gov |

| QSAR (MLR & ANN) | General Drug Design | Demonstrated the ability to build predictive models for biological activity based on structural and electronic descriptors. jmaterenvironsci.com |

Q & A

Basic: What are the key synthetic steps for preparing (R)-4-Hydroxyphenylglycine hydrochloride derivatives?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Using reagents like HBTU and TEA in MeCN to form intermediates (e.g., compound 3 in ).

- Hydrogenation : Pd/C-catalyzed hydrogenation at 40 psi to reduce azide groups (compound 2 in ).

- Purification : Silica gel column chromatography (e.g., compound 10a in ) or crystallization from ethyl acetate/hexane (compound 11b in ).

- Salt formation : Treatment with HCl in ethyl acetate to generate hydrochloride salts (compound 2 in ).

Key parameters include reaction time (1–24 hours), solvent selection (THF, DCM), and nitrogen atmosphere for moisture-sensitive steps .

Basic: How is structural integrity confirmed for synthesized derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR spectra are analyzed for chemical shifts (e.g., compound 8a in shows aromatic protons at δ 6.8–7.2 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H] at m/z 367 for compound 11a in ) confirm molecular weight.

- Purity assessment : Integration of NMR peaks and HPLC retention times ensure >95% purity. Contradictory data (e.g., unexpected peaks) require re-purification or reaction optimization .

Advanced: How can analogs be designed to enhance GPR88 agonist activity?

Methodological Answer:

Based on structure-activity relationship (SAR) studies ( ):

- Amide cap modifications : Aromatic groups (e.g., phenyl in compound 3 ) are critical; bulkier substituents reduce activity.

- Hydroxyl group replacement : Ester or amide substitutions (e.g., compound 11a ) retain partial activity (EC <10 μM).

- Stereochemistry : (R)-configuration at the chiral center is essential for receptor binding.

Use molecular docking to predict binding to GPR88’s active site and validate via cAMP assays .

Advanced: How is cAMP modulation evaluated for GPR88 agonists?

Methodological Answer:

- Cell-based assay : CHO cells expressing GPR88 are treated with test compounds.

- TR-FRET detection : Eu-cAMP tracer and uLIGHT-anti-cAMP antibody quantify cAMP levels.

- Data analysis : TR-FRET signals (excitation: 337 nm) are converted to fmol cAMP using a standard curve. EC values are derived via nonlinear regression (Prism software). Controls include 2-PCCA and 2-AMPP ( ).

- Replicates : Three independent experiments ensure statistical robustness (±SEM) .

Advanced: How to resolve discrepancies in EC50_{50}50 values across studies?

Methodological Answer:

- Source identification : Compare assay conditions (e.g., cell line variability, cAMP detection method).

- Statistical validation : Use ≥3 replicates to calculate mean ± SEM ( ). For EC >10 μM (low potency), repeat synthesis to rule out impurities (e.g., compound 7c in ).

- Meta-analysis : Cross-reference SAR trends (e.g., EC increases with polar substituents) .

Basic: What purification strategies optimize yield for hydrophilic intermediates?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 0–10% MeOH in DCM for compound 8a in ).

- Crystallization : Ethyl acetate/hexane mixtures for hydrochloride salts ().

- Acid-base extraction : For zwitterionic compounds (e.g., compound 11b ), adjust pH to precipitate product .

Advanced: How do functional group substitutions impact binding affinity?

Methodological Answer:

- Amide vs. ester : Amides (e.g., compound 12a ) show higher stability and affinity than esters (EC ~0.5 μM vs. ~5 μM).

- Alkyl chain length : Longer chains (e.g., compound 12c ) reduce solubility but may enhance membrane permeability.

- Electron-withdrawing groups : Nitro or halogens at the phenyl ring (e.g., compound 7b in ) decrease activity due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.